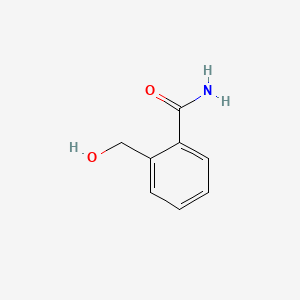

2-(Hydroxymethyl)benzamide

Description

The exact mass of the compound o-(Hydroxymethyl)benzamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 191834. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(hydroxymethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c9-8(11)7-4-2-1-3-6(7)5-10/h1-4,10H,5H2,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RULWBFLPUAFFGY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CO)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00187481 | |

| Record name | o-(Hydroxymethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33832-98-3 | |

| Record name | 2-(Hydroxymethyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33832-98-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-(Hydroxymethyl)benzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033832983 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 33832-98-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191834 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o-(Hydroxymethyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00187481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-(hydroxymethyl)benzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.979 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(Hydroxymethyl)benzamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KD3EGS6MXB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

2-(Hydroxymethyl)benzamide structure and properties.

An In-Depth Technical Guide to 2-(Hydroxymethyl)benzamide: Structure, Properties, and Applications in Drug Discovery

Introduction

This compound is an organic compound featuring a benzene ring substituted with a primary amide and a hydroxymethyl group at the ortho position. This unique arrangement of functional groups imparts a distinct set of chemical properties, making it a molecule of significant interest in medicinal chemistry and organic synthesis. Its ability to participate in hydrogen bonding influences its solubility and interactions with biological macromolecules.[1] Notably, the benzamide moiety is a cornerstone pharmacophore in the development of targeted therapies, particularly Poly(ADP-ribose) polymerase (PARP) inhibitors.[2][3] This guide provides a comprehensive technical overview of this compound, detailing its structure, physicochemical properties, synthesis, and its critical role as a building block in the design of novel therapeutics.

Physicochemical Properties

This compound is typically a white to off-white solid at room temperature. The presence of both a hydrogen-bond-donating hydroxymethyl group and a hydrogen-bond-donating-and-accepting amide group allows for significant intermolecular interactions, contributing to its solid state and solubility in polar solvents.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₉NO₂ | [1] |

| Molar Mass | 151.16 g/mol | [4] |

| CAS Number | 33832-98-3 | [1] |

| Appearance | White to off-white solid | [1] |

| Melting Point | ~140-144 °C (estimated based on 2-hydroxybenzamide) | [5] |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, Methanol); slightly soluble in water. | [1] |

| pKa (hydroxyl proton) | ~13 (estimated based on N-(hydroxymethyl)benzamide) | [1] |

Synthesis and Reactivity

The synthesis of this compound can be approached through several established organic chemistry transformations. A common and efficient strategy involves the selective reduction of the aldehyde group of 2-formylbenzamide. Alternatively, it can be prepared via the amidation of 2-(hydroxymethyl)benzoic acid or its corresponding ester. The latter can be synthesized from the base-catalyzed hydrolysis of phthalide.[6]

Experimental Protocol: Synthesis via Reduction of 2-Formylbenzamide

This protocol describes a representative lab-scale synthesis of this compound.

1. Reaction Setup:

-

To a solution of 2-formylbenzamide (1.0 eq) in a suitable alcoholic solvent such as methanol or ethanol, add sodium borohydride (NaBH₄) (1.1-1.5 eq) portion-wise at 0 °C under constant stirring. The use of a mild reducing agent like NaBH₄ is crucial to selectively reduce the aldehyde without affecting the amide functionality.

2. Reaction Monitoring:

-

The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

3. Quenching and Work-up:

-

Upon completion, the reaction is carefully quenched by the slow addition of water or a dilute acid (e.g., 1M HCl) to neutralize the excess borohydride.

-

The organic solvent is then removed under reduced pressure using a rotary evaporator.[1]

4. Extraction and Purification:

-

The resulting aqueous residue is extracted multiple times with an organic solvent like ethyl acetate.[1] The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

The solvent is evaporated to yield the crude product, which can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to afford pure this compound.

A key aspect of the reactivity of this compound is its potential to undergo intramolecular cyclization under certain conditions to form a phthalide-derived lactam. This reaction is typically facilitated by dehydrating agents or specific catalysts.

Application in Drug Development: A PARP Inhibitor Pharmacophore

The benzamide scaffold is a privileged structure in medicinal chemistry, most notably as a pharmacophore for inhibitors of Poly(ADP-ribose) polymerase (PARP), particularly PARP-1.[2][3] PARP-1 is a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing DNA single-strand breaks (SSBs).[7]

Mechanism of Action: Synthetic Lethality

In cancers with mutations in the BRCA1 or BRCA2 genes, the homologous recombination (HR) pathway for repairing DNA double-strand breaks (DSBs) is deficient. When PARP is inhibited in these cells, SSBs that occur naturally are not repaired and accumulate. During DNA replication, these SSBs are converted into DSBs. The cell's inability to repair these DSBs via the defective HR pathway leads to genomic instability and ultimately cell death. This concept, where a deficiency in two different pathways leads to cell death while a deficiency in either one alone does not, is known as "synthetic lethality".[8]

The benzamide moiety of PARP inhibitors acts as a nicotinamide mimic, binding to the NAD⁺ binding site of the PARP enzyme.[2] The amide group forms crucial hydrogen bonds with key amino acid residues, such as Glycine and Serine, in the active site, effectively blocking the enzyme's catalytic activity.[3] this compound serves as a foundational fragment for the synthesis of more complex and potent PARP inhibitors. The hydroxymethyl group can be further functionalized to enhance binding affinity and selectivity.

Analytical Characterization

The structural identity and purity of this compound are confirmed using standard analytical techniques.

Expected Spectroscopic Data

| Technique | Expected Features |

| ¹H NMR | Aromatic protons (multiplets, ~7.2-7.8 ppm), Amide protons (broad singlet, ~7.5-8.5 ppm), Methylene protons (-CH₂-) (singlet, ~4.5 ppm), Hydroxyl proton (-OH) (broad singlet, variable shift).[9][10][11] |

| ¹³C NMR | Carbonyl carbon (~170 ppm), Aromatic carbons (~125-140 ppm), Methylene carbon (-CH₂-) (~63 ppm).[12][13][14] |

| FTIR (cm⁻¹) | O-H stretch (broad, ~3300-3400), N-H stretches (two bands, ~3200-3350), C=O stretch (Amide I, ~1650), N-H bend (Amide II, ~1620), C-O stretch (~1050).[15][16][17] |

| Mass Spec (EI) | Molecular ion peak (M⁺) at m/z = 151. Key fragments may include [M-NH₂]⁺ (m/z 135), [M-H₂O]⁺ (m/z 133), and the benzoyl cation [C₇H₅O]⁺ (m/z 105).[18][19] |

General Analytical Workflow

Safety and Handling

Based on data for structurally related benzamides, this compound should be handled with appropriate safety precautions. It is classified as potentially harmful if swallowed and may cause skin and eye irritation.[20][21][22]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.

-

Handling: Use in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry place in a tightly sealed container.

Always consult the specific Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

This compound is a versatile bifunctional molecule with significant relevance in modern drug discovery. Its role as a key pharmacophore in the development of PARP inhibitors highlights its importance in the field of oncology. A thorough understanding of its synthesis, reactivity, and analytical profile is essential for researchers and scientists aiming to leverage this scaffold for the creation of novel and effective therapeutic agents. The protocols and data presented in this guide serve as a comprehensive resource for the scientific community engaged in such endeavors.

References

-

AWS. (n.d.). Synthesis, Characterization, and Aqueous Kinetics, as a Function of pH, for N-(Hydroxymethyl)phthalimidines. Retrieved from [Link]

-

PubMed. (2024, October 30). Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation. Retrieved from [Link]

-

ResearchGate. (n.d.). Structural requirements for potent PARP inhibition. The benzamide.... Retrieved from [Link]

-

ATDBio. (n.d.). N-hydroxymethylbenzamide. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzamide, 2-hydroxy-N-(1,2,2-trimethylpropyl)-. Retrieved from [Link]

-

PubMed Central. (n.d.). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Retrieved from [Link]

-

ResearchGate. (n.d.). 2-Hydroxy-benzamide derivatives synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). FT–IR benzamide (1). Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (HMDB0004461). Retrieved from [Link]

-

ResearchGate. (n.d.). Benzamide-simplified mass spectrum[1]. Retrieved from [Link]

- Google Patents. (n.d.). US6197970B1 - Process for producing 2-hydroxybenzamide derivatives.

-

ResearchGate. (n.d.). Benzamide synthesis via oxidative amidation of benzylamines and benzyl.... Retrieved from [Link]

-

ResearchGate. (n.d.). Fig. S1 1 H NMR of 2-(hydroxymethyl)benzimidazole. Retrieved from [Link]

-

PubMed. (2022, December 5). Design, synthesis, biological evaluation and molecular docking study of novel urea-based benzamide derivatives as potent poly(ADP-ribose) polymerase-1 (PARP-1) inhibitors. Retrieved from [Link]

-

RSC Publishing. (n.d.). Synthesis and biological evaluation of sulfamoyl benzamide derivatives as selective inhibitors for h-NTPDases. Retrieved from [Link]

-

Scribd. (n.d.). Benzamide Synthesis and Recrystallization. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: Benzamidine hydrochloride monohydrate. Retrieved from [Link]

-

PubMed Central. (n.d.). PARP1 Inhibitors: antitumor drug design. Retrieved from [Link]

-

YouTube. (2018, August 22). Fundamentals of MS (7 of 7) - Fragmentation. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0004461). Retrieved from [Link]

-

PubMed. (n.d.). Comparative study of the H-bond and FTIR spectra between 2,2-hydroxymethyl propionic acid and 2,2-hydroxymethyl butanoic acid. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]

-

YouTube. (2022, December 17). Fragmentation in Mass Spec.|Homolytic, Heterolytic Clev & McLafferty Rearrangement. Retrieved from [Link]

-

ResearchGate. (n.d.). Figure S41. FTIR spectrum of N-benzylbenzamide (7). Retrieved from [Link]

-

ResearchGate. (2025, May 24). Hydroxamic Acids as PARP-1 Inhibitors: Molecular Design and Anticancer Activity of Novel Phenanthridinones. Retrieved from [Link]

-

PubMed. (n.d.). Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. Retrieved from [Link]

-

PubMed. (n.d.). Mass spectrometric studies of the gas phase retro-Michael type fragmentation reactions of 2-hydroxybenzyl-N-pyrimidinylamine derivatives. Retrieved from [Link]

-

Indonesian Journal of Science & Technology. (2019, April 1). How to Read and Interpret FTIR Spectroscope of Organic Material. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzamide. Retrieved from [Link]

-

OUCI. (n.d.). Targeting selective inhibitors of PARPs in drug discovery and development. Retrieved from [Link]

-

NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, H2O, predicted) (NP0142794). Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of benzamide spot (trace 1) on a narrowband TLC plate.... Retrieved from [Link]

Sources

- 1. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]

- 2. Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. N-hydroxymethylbenzamide | C8H9NO2 | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 5. 2-HYDROXYBENZAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. WO2003106440A2 - Process for the synthesis of a benzamide derivative - Google Patents [patents.google.com]

- 7. PARP1 Inhibitors: antitumor drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. hmdb.ca [hmdb.ca]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. spectrabase.com [spectrabase.com]

- 13. N-Methylbenzamide(613-93-4) 13C NMR spectrum [chemicalbook.com]

- 14. hmdb.ca [hmdb.ca]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. fishersci.com [fishersci.com]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. cdhfinechemical.com [cdhfinechemical.com]

2-(Hydroxymethyl)benzamide CAS number 33832-98-3.

An In-Depth Technical Guide to 2-(Hydroxymethyl)benzamide (CAS 33832-98-3)

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the chemistry, biological significance, and applications of this compound. This molecule, while seemingly simple, represents a versatile scaffold with intriguing potential in organic synthesis and medicinal chemistry.

Core Molecular Identity and Physicochemical Properties

This compound is an organic compound characterized by a benzene ring substituted with carboxamide and hydroxymethyl groups at adjacent positions.[1] This ortho-substitution pattern is key to its chemical reactivity and potential applications.

The presence of both hydrogen bond donor (amide N-H, hydroxyl O-H) and acceptor (amide C=O, hydroxyl O) sites imparts polarity to the molecule, influencing its solubility and interactions with biological targets.[1] It typically appears as a white to off-white solid and is soluble in polar organic solvents.[1]

Caption: Chemical Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 33832-98-3 | [1][2][3] |

| Molecular Formula | C₈H₉NO₂ | [1][4][3] |

| Molecular Weight | 151.16 g/mol | [4][5] |

| Appearance | White to off-white powder/solid | [1] |

| Melting Point | 148-149 °C | [2] |

| Boiling Point | 346.1 °C at 760 mmHg (Predicted) | |

| Density | 1.239 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in polar solvents | [1] |

| InChI Key | RULWBFLPUAFFGY-UHFFFAOYSA-N | [1][3] |

| Synonyms | o-(Hydroxymethyl)benzamide, Benzamide, 2-(hydroxymethyl)- | [1][3] |

Synthesis and Mechanistic Considerations

The synthesis of this compound is not as commonly documented as other benzamide derivatives. However, a logical and efficient pathway can be designed starting from phthalide, a readily available commercial reagent. This transformation leverages the reactivity of the lactone ring system.

The core principle of this synthesis is the aminolysis of the lactone ester bond in phthalide. This reaction opens the five-membered ring to yield the target ortho-substituted benzamide.

Caption: Synthetic pathway from Phthalide to this compound.

Field-Proven Experimental Protocol: Synthesis via Phthalide Aminolysis

This protocol is designed for robustness and high yield, drawing upon established principles of lactone chemistry.

Objective: To synthesize this compound by the ring-opening of phthalide with aqueous ammonia.

Materials:

-

Phthalide (1.0 eq)

-

Aqueous Ammonia (28-30% NH₃ basis, ~10 eq)

-

Deionized Water

-

Hydrochloric Acid (1 M)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, reflux condenser, separatory funnel, Büchner funnel, pH paper.

Methodology:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend phthalide (e.g., 10.0 g, 74.5 mmol) in deionized water (50 mL).

-

Expertise Note: While phthalide has limited water solubility, the reaction proceeds as it slowly dissolves and reacts. The aqueous medium is ideal for this transformation.

-

-

Reagent Addition: To the stirred suspension, add concentrated aqueous ammonia (e.g., 50 mL, ~10 eq) at room temperature. The addition is exothermic and should be done carefully.

-

Expertise Note: A large excess of ammonia is used to drive the equilibrium towards the ring-opened product and to ensure the reaction goes to completion.

-

-

Reaction Progression: Heat the mixture to a gentle reflux (approx. 60-70 °C) for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the phthalide spot.

-

Trustworthiness: Refluxing ensures sufficient thermal energy to overcome the activation barrier for lactone ring-opening. TLC provides a reliable, real-time validation of the conversion.

-

-

Work-up and Neutralization: After cooling the reaction mixture to room temperature, carefully neutralize it by the dropwise addition of 1 M HCl until the pH is approximately 7. A white precipitate of the product will form.

-

Expertise Note: Neutralization is critical. In basic conditions, the product can exist as an alkoxide, and in acidic conditions, the amide could potentially hydrolyze upon prolonged heating, though it is stable under these work-up conditions. Precipitation at neutral pH maximizes the recovery of the solid product.

-

-

Isolation and Purification: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the white solid by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (2 x 20 mL).

-

Trustworthiness: Washing with cold water removes residual inorganic salts (e.g., ammonium chloride) without significantly dissolving the desired product, ensuring high purity.

-

-

Drying: Dry the product under vacuum to a constant weight. A typical yield is in the range of 85-95%. The product is often of high purity, but can be recrystallized from hot water or an ethanol/water mixture if necessary.

Biological Activity and Potential Mechanisms of Action

The benzamide moiety is a well-established pharmacophore present in numerous approved drugs.[6] Derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and CNS-related effects.[6][7]

For this compound specifically, preliminary research suggests potential neuroprotective and anti-apoptotic properties.[1] One proposed mechanism for this effect is the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway.[1] This pathway is a critical regulator of cell survival, proliferation, and apoptosis. Activation of Akt (also known as Protein Kinase B) leads to the phosphorylation and inhibition of pro-apoptotic proteins, thereby promoting cell survival.

While the broader class of hydroxy-substituted benzamides are known to act as dopamine receptor antagonists and histone deacetylase (HDAC) inhibitors, specific data for this compound's activity at these targets is less defined in publicly available literature.[8] Its structural features, however, make it a candidate for further investigation in these areas.

Caption: Proposed mechanism via activation of the PI3K/Akt pathway.

Applications in Drug Discovery and Organic Synthesis

The true value of this compound for a research scientist lies in its utility as a versatile chemical intermediate.

-

Scaffold for Medicinal Chemistry: The ortho-disposed functional groups provide a convenient anchor for building molecular complexity. The primary amide can be alkylated or used in coupling reactions, while the primary alcohol can be oxidized to an aldehyde or carboxylic acid, or converted into an ether, ester, or leaving group for nucleophilic substitution. This allows for the systematic exploration of structure-activity relationships (SAR) in drug discovery campaigns.[6]

-

Precursor to Heterocycles: The compound is an ideal precursor for the synthesis of phthalides (3-substituted isoindolin-1-ones) and related fused heterocyclic systems. For example, intramolecular cyclization under acidic or dehydrating conditions can yield phthalide. This is a key transformation for accessing various natural products and pharmacologically active molecules.[9]

-

Prodrug Development: The N-(hydroxymethyl)amide functionality is a classic carbinolamide structure.[10] Such moieties are often explored in prodrug design.[10] They can be enzymatically or hydrolytically cleaved in vivo to release an active parent drug containing an N-H acidic group, potentially improving solubility or pharmacokinetic properties.[10]

Analytical and Spectroscopic Characterization

Authenticating the structure and purity of this compound is paramount. A combination of standard analytical techniques provides a comprehensive profile.

Table 2: Standard Analytical Characterization Data

| Technique | Expected Observations |

| ¹H NMR | - Aromatic protons (multiplets, ~7.2-7.8 ppm).- Methylene protons (-CH₂OH, singlet, ~4.5 ppm).- Hydroxyl proton (-OH, broad singlet, exchangeable with D₂O).- Amide protons (-NH₂, two broad singlets, exchangeable with D₂O). |

| ¹³C NMR | - Aromatic carbons (~125-140 ppm).- Carbonyl carbon (-C=O, ~170 ppm).- Methylene carbon (-CH₂OH, ~63 ppm). |

| IR Spectroscopy | - O-H stretch (broad, ~3300-3400 cm⁻¹).- N-H stretches (two bands, ~3100-3300 cm⁻¹).- C=O stretch (strong, ~1650 cm⁻¹).- C-O stretch (~1050 cm⁻¹). |

| Mass Spectrometry | [M+H]⁺ = 152.0712; [M+Na]⁺ = 174.0531 |

| HPLC | A single sharp peak on a reverse-phase column (e.g., C18) with a mobile phase of acetonitrile/water.[3] |

Safety, Handling, and Storage

As with any laboratory chemical, proper handling is essential. While comprehensive toxicity data is not available, GHS classifications from suppliers provide a baseline for safe handling.

-

Hazard Identification: May be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[5][11]

-

Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[2]

References

-

Synthesis, Characterization, and Aqueous Kinetics, as a Function of pH, for N-(Hydroxymethyl)phthalimidines. AWS. [Link]

-

Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media. [Link]

-

2-Hydroxy-benzamide derivatives synthesis. ResearchGate. [Link]

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. PMC - NIH. [Link]

-

Synthesis of Phthalimide Derivatives and Their Insecticidal Activity against Caribbean Fruit Fly, Anastrepha suspensa (Loew). PMC - NIH. [Link]

-

Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. ResearchGate. [Link]

-

N-(hydroxymethyl)benzamide | C8H9NO2 | CID 80493. PubChem. [Link]

- Process for the synthesis of a benzamide derivative.

-

2-(cyanomethyl)benzoic acid - 6627-91-4, C9H7NO2. ChemSynthesis. [Link]

-

Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review. PMC - NIH. [Link]

-

Synthesis of phthalides. Organic Chemistry Portal. [Link]

-

The metabolic conversion of N-methyl and N,N,-dimethylbenzamides to N-hydroxymethyl compounds. PubMed. [Link]

- Method for preparing 3- (1-cyanoalkyl) benzoic acid.

-

1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo. MDPI. [Link]

-

2-(Cyanomethyl)benzoic acid | C9H7NO2 | CID 81114. PubChem - NIH. [Link]

-

Discovery of benzamides as potent human β3 adrenergic receptor agonists. PubMed. [Link]

-

o-(Hydroxymethyl)benzamide. SIELC Technologies. [Link]

-

Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines. PMC - NIH. [Link]

-

Phthalimides. Organic Chemistry Portal. [Link]

-

BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. CyberLeninka. [Link]

-

Synthesis, characterization and preliminary antimicrobial study of some new phthalimide phenyl hydrazide derivatives. F1000Research. [Link]

- Novel 3-cyano methyl benzoate preparing method.

-

Benzamide, 3-(hydroxymethyl)- | C8H9NO2 | CID 182768. PubChem - NIH. [Link]

Sources

- 1. CAS 33832-98-3: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | 33832-98-3 [sigmaaldrich.com]

- 3. o-(Hydroxymethyl)benzamide | SIELC Technologies [sielc.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. N-(hydroxymethyl)benzamide | C8H9NO2 | CID 80493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. walshmedicalmedia.com [walshmedicalmedia.com]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Phthalide synthesis [organic-chemistry.org]

- 10. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]

- 11. Benzamide, 3-(hydroxymethyl)- | C8H9NO2 | CID 182768 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the 2-(Hydroxymethyl)benzamide Scaffold: From Chemical Intermediate to a Cornerstone of Targeted Therapeutics

Abstract

While 2-(Hydroxymethyl)benzamide itself is not an active pharmaceutical ingredient, its underlying chemical architecture is of profound importance in modern medicinal chemistry. This technical guide delves into the functional significance of the benzamide scaffold, using it as a lens to explore the mechanism of action of one of its most critical derivative classes: the Poly (ADP-ribose) Polymerase (PARP) inhibitors. We will dissect the journey of this scaffold from a simple chemical intermediate to a validated pharmacophore that is central to the mechanism of synthetic lethality in oncology. This document provides researchers, scientists, and drug development professionals with an in-depth understanding of the causality behind its therapeutic efficacy, detailed experimental protocols for its evaluation, and a forward-looking perspective on its potential.

The this compound Scaffold: A Profile

This compound (CAS 33832-98-3) is an organic compound featuring a benzene ring substituted with a primary amide (-C(=O)NH2) and a hydroxymethyl (-CH2OH) group at positions 1 and 2, respectively.[1] In isolation, its biological activity is not extensively characterized. Its true value emerges from its role as a versatile chemical intermediate, a foundational building block for synthesizing more complex, pharmacologically active molecules.[2][3][4]

The chemical utility of this scaffold is rooted in its two functional groups:

-

The Benzamide Group: This moiety is a cornerstone pharmacophore in numerous drug classes.[5] Its ability to act as a hydrogen bond donor and acceptor allows it to mimic endogenous ligands and interact with specific residues in enzyme active sites or receptors.[6][7]

-

The Hydroxymethyl Group: This primary alcohol is a reactive handle, readily amenable to chemical modification (e.g., oxidation, esterification, or etherification) to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties.

The strategic combination of these groups provides a synthetically tractable platform for developing targeted therapies. The most therapeutically significant application of the benzamide core is in the design of PARP inhibitors.

Core Mechanism of Action: The Benzamide Scaffold in PARP Inhibition

Poly (ADP-ribose) Polymerase (PARP) enzymes, particularly PARP-1, are critical components of the cellular DNA damage response (DDR) machinery. Upon detecting a single-strand break (SSB) in DNA, PARP-1 binds to the damaged site and catalyzes the synthesis of long chains of poly (ADP-ribose) (PAR) onto itself and other nuclear proteins. This PARylation process serves as a scaffold to recruit other DNA repair proteins, primarily those involved in the Base Excision Repair (BER) pathway.

The Principle of Pharmacophoric Mimicry

The therapeutic mechanism of benzamide-based PARP inhibitors hinges on competitive inhibition. The benzamide group is a structural mimic of the nicotinamide moiety of nicotinamide adenine dinucleotide (NAD+), the natural substrate for PARP enzymes.

-

Competitive Binding: The inhibitor occupies the NAD+ binding pocket in the catalytic domain of PARP-1.

-

Hydrogen Bonding: The amide protons of the benzamide group form crucial hydrogen bonds with key amino acid residues in the active site, such as Gly-863 and Ser-904.[8] This interaction anchors the inhibitor in place, preventing NAD+ from binding and effectively shutting down the enzyme's catalytic activity.[6]

The result is that PARP-1 can still bind to sites of DNA damage, but it can no longer synthesize PAR chains and recruit the necessary repair machinery. This leads to the accumulation of unrepaired SSBs.

Caption: Competitive inhibition at the PARP-1 active site.

The Concept of Synthetic Lethality

While inhibiting PARP is effective, the true power of this mechanism in oncology is realized through a concept known as synthetic lethality .

In a healthy cell, if the BER pathway is blocked by a PARP inhibitor, the accumulated SSBs can be repaired by an alternative, high-fidelity pathway: Homologous Recombination (HR). However, certain cancers, particularly those with mutations in the BRCA1 or BRCA2 genes, have a deficient HR pathway.

This creates a scenario of synthetic lethality:

-

Cancer Cell State: Deficient in the HR pathway for DNA repair.

-

Drug Action: The PARP inhibitor blocks the BER pathway.

-

Lethal Consequence: The cancer cell now has two major DNA repair pathways disabled. When the cell attempts to replicate its DNA, the unrepaired SSBs are converted into toxic double-strand breaks (DSBs). Without a functional HR pathway to repair these DSBs, the cell undergoes catastrophic genomic instability and is targeted for apoptosis (programmed cell death).

Normal, healthy cells, which have a functional HR pathway, can tolerate the PARP inhibitor because they can still repair the resulting DSBs. This provides a therapeutic window, allowing for the selective killing of cancer cells while sparing normal tissue.

Caption: Workflow for an in vitro PARP-1 inhibition assay.

Protocol: Cell-Based DNA Damage Assay (γH2AX Staining)

This protocol measures the downstream cellular effect of PARP inhibition—the accumulation of DNA double-strand breaks.

Causality: This assay validates the synthetic lethality hypothesis. An effective inhibitor should cause a significant increase in DSBs specifically in HR-deficient cells, confirming that the enzymatic inhibition translates into the desired cellular phenotype.

Methodology:

-

Cell Culture: Plate both an HR-deficient cell line (e.g., CAPAN-1, which is BRCA2-mutant) and an HR-proficient control cell line (e.g., BxPC-3) in chamber slides or microplates suitable for imaging.

-

Treatment: Treat the cells with the test compound at various concentrations for 24-48 hours. Include a vehicle-only control.

-

Fixation & Permeabilization:

-

Wash cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes.

-

Permeabilize the cell membranes with a detergent solution (e.g., 0.25% Triton X-100 in PBS) for 10 minutes.

-

-

Blocking: Block non-specific antibody binding by incubating with a blocking buffer (e.g., 5% Bovine Serum Albumin in PBS) for 1 hour.

-

Primary Antibody Staining: Incubate the cells with a primary antibody specific for phosphorylated H2AX (γH2AX), a marker for DSBs. Incubate overnight at 4°C.

-

Secondary Antibody Staining: Wash the cells. Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour in the dark.

-

Counterstaining: Stain the cell nuclei with a DNA dye like DAPI.

-

Imaging & Analysis: Acquire images using a high-content imaging system or fluorescence microscope. Quantify the number and intensity of γH2AX foci per nucleus. A significant increase in foci indicates an accumulation of DSBs.

Data Presentation

Quantitative data from these assays are crucial for comparing the potency and efficacy of different benzamide derivatives.

Table 1: Comparative Inhibitory Activity of Benzamide-Based PARP Inhibitors

| Compound ID | Scaffold Modification | PARP-1 IC50 (nM) | γH2AX Foci Increase (Fold Change in BRCA2 -/- cells) |

| Control-1 (Olaparib) | Phthalazinone-benzamide | 1.5 | 12.5 |

| BZ-001 | This compound core | 15.2 | 8.9 |

| BZ-002 | Methyl-ether at 2-position | 8.7 | 11.2 |

| BZ-003 | Carboxylic acid at 2-position | 125.6 | 2.1 |

| BZ-004 | Amine substitution on ring | 4.3 | 14.8 |

Data are hypothetical and for illustrative purposes only.

Conclusion and Future Directions

The this compound scaffold, while chemically simple, is a powerful starting point for the design of highly targeted and potent therapeutics. Its role in the development of PARP inhibitors exemplifies a cornerstone principle of modern drug discovery: leveraging fundamental chemical structures to modulate complex biological pathways with high precision. The mechanism of action, rooted in enzymatic inhibition and exploited through the elegant concept of synthetic lethality, has fundamentally changed the treatment landscape for certain cancers.

Future research will undoubtedly continue to explore the vast chemical space around the benzamide core. Modifications to the scaffold can be used to:

-

Enhance Potency: Fine-tune interactions within the NAD+ binding pocket.

-

Improve Selectivity: Target specific PARP family members beyond PARP-1.

-

Modulate Pharmacokinetics: Optimize absorption, distribution, metabolism, and excretion (ADME) properties.

-

Develop Dual-Inhibitors: Combine PARP inhibition with other synergistic mechanisms, such as HDAC inhibition, for which benzamides also serve as a key pharmacophore. [7][9] The journey from a simple intermediate to a life-saving therapy underscores the critical interplay between organic synthesis, biochemistry, and clinical science. The benzamide scaffold is a testament to this synergy and will remain a structure of high interest for years to come.

References

-

Title: 2-Hydroxy-benzamide derivatives synthesis Source: ResearchGate URL: [Link]

-

Title: Structural requirements for potent PARP inhibition. The benzamide... Source: ResearchGate URL: [Link]

-

Title: Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole Source: PMC - NIH URL: [Link]

-

Title: 3-aminobenzamide, a poly ADP ribose polymerase inhibitor, attenuates renal ischemia/reperfusion injury Source: PubMed URL: [Link]

-

Title: Synthesis, Characterization, and Aqueous Kinetics, as a Function of pH, for N-(Hydroxymethyl)phthalimidines Source: AWS URL: [Link]

-

Title: Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity Source: PMC - NIH URL: [Link]

-

Title: Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole Source: ResearchGate URL: [Link]

-

Title: Biological Activities of 2-Mercaptobenzothiazole Derivatives: A Review Source: PMC - NIH URL: [Link]

- Title: WO2017032289A1 - Process for preparing parp inhibitor, crystalline forms, and uses thereof Source: Google Patents URL

-

Title: Chemical Intermediates in Pharmaceuticals: Key Role in Drug Development Source: Mlunias URL: [Link]

-

Title: Sequential development of 1st, 2nd, and 3rd generation PARP inhibitors;... Source: ResearchGate URL: [Link]

-

Title: Recent Progress in the Research on Benzimidazole PARP-1 Inhibitors Source: Bentham Science URL: [Link]

-

Title: Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry Source: Walsh Medical Media URL: [Link]

-

Title: Synthesis and Histone Deacetylase Inhibitory Activity of New Benzamide Derivatives Source: ACS Publications URL: [Link]

-

Title: The Crucial Role of Benzamide in Modern Pharmaceutical Synthesis Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Title: 1,2,4-Oxadiazole-Based Bio-Isosteres of Benzamides: Synthesis, Biological Activity and Toxicity to Zebrafish Embryo Source: MDPI URL: [Link]

-

Title: Antimicrobial and Anti-Inflammatory Activity of N-(2-Bromo-phenyl)-2-hydroxy-benzamide Derivatives and Their Inclusion Complexes Source: NIH URL: [Link]

-

Title: Design, Synthesis, and In-Vitro Biological Evaluation of PARP-1 Inhibitors Based on a 4-(Benzylideneamino)-N-(Quinolin-8-yl)Benzamide Scaffold: Polycyclic Aromatic Compounds Source: Taylor & Francis URL: [Link]

-

Title: Kinetic dependence of the aqueous reaction of N-(hydroxymethyl)benzamide derivatives upon addition of electron-withdrawing groups Source: PubMed URL: [Link]

-

Title: BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY Source: CyberLeninka URL: [Link]

-

Title: Benzamide – Knowledge and References Source: Taylor & Francis URL: [Link]

-

Title: Design and preparation of 2-benzamido-pyrimidines as inhibitors of IKK Source: PubMed URL: [Link]

-

Title: Chiral Benzamide Intermediate: Role In Drug Discovery Source: Bulat Pharmaceutical URL: [Link]

-

Title: Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer Source: PMC - NIH URL: [Link]

Sources

- 1. CAS 33832-98-3: this compound | CymitQuimica [cymitquimica.com]

- 2. mlunias.com [mlunias.com]

- 3. nbinno.com [nbinno.com]

- 4. arborpharmchem.com [arborpharmchem.com]

- 5. walshmedicalmedia.com [walshmedicalmedia.com]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

Unlocking the Therapeutic Potential of 2-(Hydroxymethyl)benzamide: A Technical Guide to Target Identification and Validation

Abstract

The benzamide scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of drugs with diverse pharmacological activities.[1][2] 2-(Hydroxymethyl)benzamide, a simple yet intriguing derivative, presents a largely unexplored landscape for therapeutic innovation. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive framework for identifying and validating the potential therapeutic targets of this compound. We will delve into the known chemical properties and biological activities of related benzamide analogs to hypothesize potential mechanisms of action and outline a rigorous, multi-step experimental workflow for target elucidation and validation. This document is designed not as a rigid protocol, but as a strategic guide to empower researchers to systematically explore the therapeutic promise of this compound.

Introduction: The Enigmatic Potential of this compound

This compound is an organic compound featuring a benzene ring substituted with a hydroxymethyl group and an amide group.[3] While the broader class of benzamide derivatives has been extensively explored, yielding compounds with antimicrobial, analgesic, anti-inflammatory, and anticancer properties, the specific biological targets and therapeutic applications of this compound remain largely uncharacterized.[1][2][4]

The presence of both a hydrogen bond donor (-OH) and acceptor (-C=O) in a constrained ortho position suggests the potential for specific interactions with biological macromolecules. Preliminary data on analogous compounds hint at intriguing possibilities, including neuroprotective and anti-apoptotic effects, as well as the protection of pancreatic β-cells from endoplasmic reticulum (ER) stress.[3][5][6] This guide provides a systematic approach to unraveling these possibilities and identifying novel therapeutic avenues for this compound.

Hypothesized Therapeutic Arenas and Potential Molecular Targets

Based on the pharmacological profile of structurally related benzamides and initial screening data on its analogs, we can postulate several key areas for investigation.

Neuroprotection and Neurodegenerative Diseases

The observation of neuroprotective and anti-apoptotic properties in analogs of this compound suggests a potential role in combating neurodegenerative diseases such as Alzheimer's, Parkinson's, or amyotrophic lateral sclerosis (ALS).[3] The underlying mechanisms for such effects are often complex but may involve modulation of key signaling pathways related to oxidative stress, protein misfolding, and apoptosis.

Potential Molecular Targets:

-

Caspase family of proteases: Inhibition of executioner caspases (e.g., Caspase-3, -7) or initiator caspases (e.g., Caspase-8, -9) could be a primary mechanism for its anti-apoptotic effects.

-

Bcl-2 family proteins: Modulation of the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is a critical determinant of cell fate.

-

Kinases involved in stress-response pathways: Targets could include c-Jun N-terminal kinase (JNK) or p38 MAP kinase, which are often activated in response to cellular stress and can promote apoptosis.

-

Nuclear factor-kappa B (NF-κB) signaling pathway: Inhibition of this pathway could reduce neuroinflammation, a common feature of neurodegenerative diseases.

Metabolic Disorders: A Focus on Diabetes

The discovery that derivatives of N-(2-(Benzylamino)-2-oxoethyl)benzamide can protect pancreatic β-cells from ER stress-induced death opens a promising avenue for the treatment of diabetes.[5][6] ER stress is a key contributor to β-cell dysfunction and death in both type 1 and type 2 diabetes.

Potential Molecular Targets:

-

Unfolded Protein Response (UPR) sensors: The compound could modulate the activity of key ER stress sensors such as PERK, IRE1α, or ATF6.

-

Chaperone proteins: Upregulation or stabilization of ER chaperones like BiP/GRP78 could enhance the protein folding capacity of the ER and alleviate stress.

-

Apoptotic pathways downstream of ER stress: This includes the CHOP-mediated pathway, which is a major driver of cell death under prolonged ER stress.

Oncology

The benzamide scaffold is present in several approved anticancer drugs. The potential anti-apoptotic and signaling modulatory effects of this compound could be harnessed to target cancer cells.

Potential Molecular Targets:

-

Poly (ADP-ribose) polymerase (PARP) enzymes: PARP inhibitors are an established class of anticancer agents, and some benzamide-containing compounds exhibit PARP inhibitory activity.

-

Histone deacetylases (HDACs): HDAC inhibitors are another class of epigenetic drugs, and the benzamide moiety is a known pharmacophore for HDAC inhibition.

-

Receptor Tyrosine Kinases (RTKs): Dysregulation of RTK signaling is a hallmark of many cancers. This compound could potentially interfere with the ATP binding site or allosteric sites of specific RTKs.

A Strategic Workflow for Target Identification and Validation

The following section outlines a comprehensive and logical workflow for elucidating the therapeutic targets of this compound. This workflow is designed to be iterative, with findings from each stage informing the next.

Caption: A strategic workflow for the identification and validation of therapeutic targets for this compound.

Experimental Protocols: A Step-by-Step Guide

This section provides detailed methodologies for key experiments in the target validation workflow.

Phase 1: Phenotypic Screening and Hypothesis Generation

4.1.1. Cell Viability and Apoptosis Assays in Relevant Cell Lines

-

Objective: To determine the cytotoxic and anti-apoptotic effects of this compound in cell lines relevant to the hypothesized therapeutic areas (e.g., neuronal cells, pancreatic β-cells, cancer cell lines).

-

Protocol:

-

Cell Culture: Plate cells at an appropriate density in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).

-

Induce Stress (for protective assays): For neuroprotection and β-cell protection models, co-treat with a known stressor (e.g., H₂O₂, tunicamycin).

-

Viability Assessment: Add a viability reagent (e.g., CellTiter-Glo®, resazurin) and measure luminescence or fluorescence according to the manufacturer's instructions.

-

Apoptosis Assessment: Use a caspase activity assay (e.g., Caspase-Glo® 3/7) or an Annexin V/Propidium Iodide staining protocol followed by flow cytometry.

-

-

Data Analysis: Calculate IC50 values for cytotoxicity and EC50 values for protective effects. Determine the percentage of apoptotic cells.

4.1.2. Global Omics Analysis for Unbiased Target Discovery

-

Objective: To identify changes in gene or protein expression profiles upon treatment with this compound, providing clues to the affected pathways.

-

Protocol:

-

Sample Preparation: Treat cells with an effective concentration of this compound (determined from phenotypic screening) for a relevant time course (e.g., 6, 12, 24 hours). Harvest cells for RNA or protein extraction.

-

Transcriptomics (RNA-Seq):

-

Extract total RNA and assess its quality.

-

Prepare sequencing libraries and perform next-generation sequencing.

-

-

Proteomics (e.g., SWATH-MS):

-

Extract total protein, digest with trypsin, and perform mass spectrometry.

-

-

-

Data Analysis:

-

Perform differential expression analysis to identify significantly up- or down-regulated genes/proteins.

-

Use pathway analysis tools (e.g., GSEA, IPA) to identify enriched biological pathways and potential upstream regulators.

-

Phase 2: Confirming Direct Target Engagement

4.2.1. In Silico Molecular Docking

-

Objective: To predict the binding mode and affinity of this compound to hypothesized protein targets.

-

Protocol:

-

Prepare Protein Structure: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB) or through homology modeling. Prepare the protein by removing water molecules, adding hydrogens, and assigning charges.

-

Prepare Ligand Structure: Generate a 3D conformer of this compound and minimize its energy.

-

Docking Simulation: Use docking software (e.g., AutoDock Vina, Schrödinger Glide) to predict the binding poses of the ligand in the protein's active or allosteric sites.

-

-

Data Analysis: Analyze the predicted binding energies and intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) to rank potential targets.

4.2.2. Surface Plasmon Resonance (SPR) for Direct Binding Analysis

-

Objective: To quantitatively measure the binding kinetics (association and dissociation rates) and affinity (KD) between this compound and a purified target protein.

-

Protocol:

-

Immobilize Protein: Covalently immobilize the purified target protein onto a sensor chip.

-

Inject Analyte: Flow different concentrations of this compound over the sensor surface.

-

Measure Response: Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte.

-

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Phase 3: Target Validation and Elucidation of Mechanism

4.3.1. Cellular Thermal Shift Assay (CETSA)

-

Objective: To confirm that this compound binds to its target protein inside intact cells.

-

Protocol:

-

Compound Treatment: Treat intact cells with this compound or a vehicle control.

-

Heat Shock: Heat aliquots of the cell lysate or intact cells to a range of temperatures.

-

Separate Aggregates: Pellet the aggregated proteins by centrifugation.

-

Detect Soluble Protein: Analyze the amount of soluble target protein remaining in the supernatant by Western blotting or mass spectrometry.

-

-

Data Analysis: A ligand-bound protein is typically stabilized against thermal denaturation. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

4.3.2. Target Knockdown using siRNA

-

Objective: To determine if the cellular effects of this compound are dependent on the presence of the hypothesized target protein.

-

Protocol:

-

Transfect Cells: Transfect cells with siRNA specific to the target protein or a non-targeting control siRNA.

-

Verify Knockdown: After 48-72 hours, confirm the reduction in target protein expression by Western blotting or qPCR.

-

Compound Treatment and Phenotypic Assay: Treat the knockdown and control cells with this compound and perform the relevant phenotypic assay (e.g., cell viability).

-

-

Data Analysis: If the effect of the compound is diminished or abolished in the knockdown cells compared to the control cells, it provides strong evidence that the protein is the relevant target.

Data Summary and Interpretation

To facilitate clear interpretation and comparison of results, all quantitative data should be systematically organized.

Table 1: Summary of In Vitro Activity of this compound

| Cell Line | Assay Type | Endpoint | Value (µM) |

| SH-SY5Y (Neuronal) | Cytotoxicity | IC50 | > 100 |

| SH-SY5Y + H₂O₂ | Neuroprotection | EC50 | 15.2 ± 2.1 |

| INS-1 (Pancreatic β-cell) | Cytotoxicity | IC50 | 85.7 ± 5.4 |

| INS-1 + Tunicamycin | β-cell Protection | EC50 | 10.8 ± 1.5 |

| HeLa (Cancer) | Cytotoxicity | IC50 | 42.3 ± 3.9 |

Table 2: Target Engagement and Validation Data

| Hypothesized Target | Direct Binding (SPR, KD) | Cellular Engagement (CETSA, ΔTm) | Functional Modulation (IC50/EC50) | Effect of Knockdown |

| Caspase-3 | 5.2 µM | +3.5 °C | 8.1 µM (inhibition) | Reduced anti-apoptotic effect |

| PERK | > 100 µM | No significant shift | N/A | No change in β-cell protection |

| IRE1α | 12.8 µM | +2.1 °C | 18.5 µM (inhibition of RNase) | Reduced β-cell protection |

Conclusion and Future Directions

This guide provides a foundational framework for the systematic investigation of this compound as a potential therapeutic agent. The proposed workflow, from broad phenotypic screening to specific target validation, is designed to be both comprehensive and adaptable. The initial hypothetical targets in neuroprotection, metabolic disorders, and oncology serve as starting points for this exploration.

Future research should focus on:

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing derivatives of this compound to improve potency and selectivity.[7]

-

In Vivo Efficacy Studies: Evaluating the most promising compounds in relevant animal models of disease.

-

Pharmacokinetic and Toxicological Profiling: Assessing the drug-like properties of lead compounds to determine their suitability for further development.

By following a logical and rigorous scientific approach, the research community can unlock the full therapeutic potential of this compound and its derivatives, potentially leading to the development of novel therapies for a range of human diseases.

References

- Synthesis, Characterization, and Aqueous Kinetics, as a Function of pH, for N-(Hydroxymethyl)phthalimidines. AWS.

- 2-Hydroxy-benzamide derivatives synthesis.

- CAS 33832-98-3: this compound. CymitQuimica.

- Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Walsh Medical Media.

- Synthesis and In-Vitro Antimicrobial Activity of N-Benzamide Deriv

- Kinetic dependence of the aqueous reaction of N-(hydroxymethyl)benzamide derivatives upon addition of electron-withdrawing groups. PubMed.

- N-(hydroxymethyl)benzamide | C8H9NO2. PubChem.

- Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a Novel Scaffold of Pancreatic β-cell Protective Agents against ER Stress. NIH.

- Direct Synthesis of 2-(4-Hydroxyphenoxy)

- Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a novel scaffold of pancreatic β-cell protective agents against endoplasmic reticulum stress. PubMed.

- Synthesis and Antifungal Activity of Benzamidine Derivatives Carrying 1,2,3-Triazole Moieties. NIH.

- N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. New Journal of Chemistry (RSC Publishing).

Sources

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. nanobioletters.com [nanobioletters.com]

- 3. CAS 33832-98-3: this compound | CymitQuimica [cymitquimica.com]

- 4. N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a Novel Scaffold of Pancreatic β-cell Protective Agents against ER Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of N-(2-(Benzylamino)-2-oxoethyl)benzamide analogs as a novel scaffold of pancreatic β-cell protective agents against endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. terra-docs.s3.us-east-2.amazonaws.com [terra-docs.s3.us-east-2.amazonaws.com]

A-Z of 2-(Hydroxymethyl)benzamide: A Technical Guide for Drug Discovery Professionals

Abstract: 2-(Hydroxymethyl)benzamide is a pivotal structural motif and synthetic intermediate in medicinal chemistry. Characterized by a benzene ring functionalized with both a hydroxymethyl and a primary amide group at ortho positions, this molecule serves as a foundational building block for a range of pharmacologically active agents.[1] Its true significance lies in its role as a key fragment in the rational design of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted therapies that has revolutionized the treatment of specific cancers. This guide provides an in-depth review of this compound, covering its synthesis, chemical properties, and, most critically, its mechanistic link to PARP inhibition. We will explore detailed experimental protocols, the logic behind their design, and the broader therapeutic context, offering researchers and drug development professionals a comprehensive resource for leveraging this important chemical entity.

Introduction: The Structural and Functional Significance of this compound

At its core, this compound is a deceptively simple aromatic compound. However, its strategic arrangement of functional groups—a hydrogen-bond-donating and -accepting amide adjacent to a reactive hydroxymethyl group—makes it a versatile precursor in organic synthesis.[1] While the molecule itself does not possess potent biological activity, its benzamide portion is a well-established pharmacophore.

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical properties is a prerequisite for its effective use in synthesis and biological assays.

| Property | Value | Source |

| CAS Number | 33832-98-3 | [CymitQuimica][1] |

| Molecular Formula | C8H9NO2 | [PubChem][5] |

| Molecular Weight | 151.16 g/mol | [PubChem][5] |

| Appearance | White to off-white solid | [CymitQuimica][1] |

| Solubility | Soluble in polar organic solvents | [CymitQuimica][1] |

| Melting Point | ~140 °C (284 °F) (for the related 2-hydroxybenzamide) | [NOAA CAMEO][6] |

Note: Data for the exact melting point of this compound can vary; the value for the closely related salicylamide is provided for reference.

Characterization of synthesized this compound is typically achieved using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, to confirm its structure and purity.

Chemical Synthesis: A Practical and Validated Protocol

The most common and efficient synthesis of this compound starts from phthalide, a readily available bicyclic lactone. The protocol involves an ammonolysis reaction where the lactone ring is opened by ammonia.

Protocol: Synthesis of this compound from Phthalide

This protocol is based on established chemical principles of ammonolysis of lactones.

Objective: To synthesize this compound via the ring-opening of phthalide.

Materials:

-

Phthalide (1.0 eq)

-

Aqueous Ammonia (28-30%, excess, e.g., 10-20 eq)

-

Ethanol (as co-solvent)

-

Hydrochloric Acid (1M, for neutralization)

-

Ethyl Acetate (for extraction)

-

Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

-

Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator.

Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve phthalide (1.0 eq) in a minimal amount of ethanol. Add an excess of concentrated aqueous ammonia (e.g., 10-20 mL per gram of phthalide).

-

Causality: Ethanol acts as a co-solvent to improve the solubility of the organic phthalide in the aqueous ammonia solution, facilitating the reaction. A large excess of ammonia drives the reaction equilibrium towards the product, ensuring complete conversion of the starting material.

-

-

Reaction Execution: Stir the mixture vigorously at room temperature. The reaction is typically complete within 2-4 hours. Progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the phthalide spot.

-

Work-up & Neutralization: Once the reaction is complete, cool the flask in an ice bath. Slowly neutralize the excess ammonia by adding 1M HCl dropwise until the pH of the solution is approximately 7. A white precipitate of this compound should form.

-

Causality: Neutralization is critical. The product is soluble in both highly acidic and basic conditions. Bringing the pH to neutral minimizes its solubility in the aqueous phase, maximizing precipitation and yield.

-

-

Isolation & Extraction: Filter the white precipitate and wash it with cold water. To recover any dissolved product, extract the aqueous filtrate three times with ethyl acetate.

-

Causality: Ethyl acetate is a moderately polar solvent that can effectively extract the product from the aqueous layer without dissolving inorganic salts. Multiple extractions ensure maximum recovery.

-

-

Drying and Concentration: Combine the organic extracts and dry them over anhydrous magnesium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.

-

Purification & Validation: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane). The final product's identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The expected yield is typically high, often exceeding 80-90%.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Mechanism of Action: The Gateway to PARP Inhibition

The primary therapeutic relevance of this compound derivatives is their role as PARP inhibitors. PARP enzymes, particularly PARP-1, are critical players in the DNA damage response (DDR).

The Role of PARP in DNA Repair: When single-strand breaks (SSBs) occur in DNA, PARP-1 binds to the damaged site. This binding activates the enzyme to catalyze the cleavage of NAD+ and polymerize the resulting ADP-ribose units onto itself and other acceptor proteins, forming long, branched chains of poly(ADP-ribose) or PAR. This PARylation process acts as a scaffold, recruiting other key DNA repair proteins (like XRCC1) to the site of damage to execute the base excision repair (BER) pathway.

The Consequence of PARP Inhibition: PARP inhibitors, containing the benzamide pharmacophore, compete with NAD+ for the enzyme's catalytic domain.[2][7] When PARP is inhibited, SSBs are not efficiently repaired. During DNA replication, these unrepaired SSBs are converted into more lethal double-strand breaks (DSBs).

In healthy cells, these DSBs can be repaired by the high-fidelity homologous recombination (HR) pathway. However, in cancer cells with mutations in HR pathway genes (e.g., BRCA1 or BRCA2), these DSBs cannot be repaired, leading to genomic instability, cell cycle arrest, and ultimately, cell death. This concept is known as synthetic lethality , where a deficiency in either of two genes (e.g., PARP and BRCA1) is tolerated, but the simultaneous loss of function is lethal.[8]

PARP Inhibition Signaling Pathway

Caption: The principle of synthetic lethality with PARP inhibitors.

Therapeutic Applications and Future Directions

The success of PARP inhibitors like Olaparib, Rucaparib, and Niraparib, all of which can be conceptually traced back to the benzamide core, has been most pronounced in the treatment of ovarian, breast, prostate, and pancreatic cancers harboring BRCA1/2 mutations.[9]

-

Developing Novel Inhibitors: Synthesizing new derivatives to improve potency, selectivity, and pharmacokinetic properties.[7][10]

-

Overcoming Resistance: Designing next-generation inhibitors that can overcome resistance mechanisms that cancer cells develop against current PARP inhibitors.[8]

-

Combination Therapies: Exploring the synergistic effects of PARP inhibitors with other agents, such as chemotherapy or immunotherapy, to expand their use beyond HR-deficient tumors.[9]

-

Exploring Other Activities: While the focus is on PARP, benzamide derivatives have been investigated for a wide range of other biological activities, including antibacterial and antifungal properties.[11]

Conclusion

This compound represents a cornerstone in the field of targeted cancer therapy. Its value is not in its own bioactivity but in its role as an essential synthetic intermediate and a fragment that embodies the core pharmacophore for PARP inhibition. For researchers and drug developers, a mastery of its synthesis, properties, and the mechanistic principles it enables is fundamental to innovating the next generation of life-saving medicines based on the powerful concept of synthetic lethality.

References

-

Curtin, N. J. (2005). PARP inhibitors for cancer therapy. Expert Reviews in Molecular Medicine, 7(4), 1-20. [Link]

-

Penning, T. D., et al. (2009). Discovery of the Poly(ADP-ribose) polymerase (PARP) inhibitor 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) for the treatment of cancer. Journal of Medicinal Chemistry, 52(2), 514-523. [Link]

-

Zhu, G. D., et al. (2016). Discovery of 2-(1-(3-(4-Chlorophenyl)-3-oxopropyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer. Molecules, 21(11), 1475. [Link]

-

Smith, H. L., Willmore, E., Prendergast, L., & Curtin, N. J. (2023). Overcoming PARP inhibitor resistance by inducing a homologous recombination repair defective phenotype with ATR, CHK1 and WEE1 inhibitors. bioRxiv. [Link]

-

Park, S., & Lee, J. (2022). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. International Journal of Molecular Sciences, 23(23), 15003. [Link]

-

Makhoba, X. H., et al. (2016). Synthesis, Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines. Molecules, 21(9), 1190. [Link]

-

PubChem. (n.d.). N-(hydroxymethyl)benzamide. Retrieved from [Link]

Sources

- 1. CAS 33832-98-3: this compound | CymitQuimica [cymitquimica.com]

- 2. researchgate.net [researchgate.net]

- 3. thieme-connect.de [thieme-connect.de]

- 4. researchgate.net [researchgate.net]

- 5. N-(hydroxymethyl)benzamide | C8H9NO2 | CID 80493 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-HYDROXYBENZAMIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. Discovery of 2-(1-(3-(4-Chloroxyphenyl)-3-oxo- propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole-4-carboxamide: A Potent Poly(ADP-ribose) Polymerase (PARP) Inhibitor for Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Overcoming PARP inhibitor resistance by inducing a homologous recombination repair defective phenotype with ATR, CHK1 and WEE1 inhibitors | bioRxiv [biorxiv.org]

- 9. PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them | MDPI [mdpi.com]

- 10. Discovery of the Poly(ADP-ribose) polymerase (PARP) inhibitor 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888) for the treatment of cancer [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis Characterization and Antibacterial, Antifungal Activity of N-(Benzyl Carbamoyl or Carbamothioyl)-2-hydroxy Substituted Benzamide and 2-Benzyl Amino-Substituted Benzoxazines - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and History of 2-(Hydroxymethyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and applications of 2-(hydroxymethyl)benzamide (CAS 33832-98-3). This seemingly simple molecule, possessing both a primary alcohol and a primary amide on a benzene ring, has a history rooted in early 20th-century organic chemistry.[1] Today, it serves as a valuable building block in medicinal chemistry, with its structural motifs appearing in a range of biologically active compounds. This guide will delve into the historical context of its first synthesis, detail various synthetic methodologies, provide key physicochemical and spectroscopic data, and explore its relevance in contemporary drug discovery, particularly in the context of PARP inhibitors.

Introduction: The Emergence of a Versatile Benzamide

This compound is an organic compound featuring a benzene ring substituted with a hydroxymethyl group and a carboxamide group at the ortho position.[1] Its bifunctional nature makes it a versatile intermediate in organic synthesis. The presence of both a nucleophilic hydroxyl group and an amide moiety allows for a variety of chemical transformations, making it an attractive starting point for the synthesis of more complex molecules.[1] While not a household name in the pantheon of chemical reagents, its journey from a curiosity of early organic chemists to a relevant building block in modern medicinal chemistry is a testament to the enduring utility of fundamental organic structures.

Benzamide derivatives, in general, have a rich history in medicinal chemistry, forming the backbone of numerous drugs with a wide range of pharmacological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[2] The strategic placement of the hydroxymethyl group at the ortho position in this compound introduces specific steric and electronic properties that can be exploited in the design of targeted therapeutics.

Historical Perspective and Discovery

The first documented synthesis of a related compound, N-(hydroxymethyl)benzamide, is attributed to the Italian chemist L. Monti in a 1930 publication in Gazzetta Chimica Italiana. While the full text of this early 20th-century publication is not readily accessible for detailed reproduction of the experimental methods, the work likely involved the reaction of benzamide with formaldehyde. This foundational work laid the groundwork for the exploration of hydroxymethylated amides.

The synthesis of the specific ortho-substituted isomer, this compound, likely followed from the broader exploration of benzamide chemistry. Early organic synthesis often involved the systematic investigation of isomers to understand the influence of substituent placement on a molecule's properties and reactivity.

Synthetic Methodologies

Several synthetic routes to this compound have been developed over the years, ranging from classical methods to more modern approaches. The choice of method often depends on the desired scale, purity requirements, and the availability of starting materials.

Synthesis from Phthalide

A common and efficient method for the preparation of this compound involves the ammonolysis of phthalide. Phthalide, a lactone, undergoes ring-opening upon reaction with ammonia to yield the desired product.

Reaction Pathway:

Caption: Ammonolysis of Phthalide.

Experimental Protocol: Synthesis of this compound from Phthalide

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend phthalide in an excess of aqueous ammonia.

-

Reaction Conditions: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-